2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile
Description
2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is a nitrile-containing organosilicon compound featuring a tert-butyldimethylsilyl (TBDMS) ether group linked via a propoxy chain. The TBDMS group is widely employed as a protective moiety for hydroxyl groups in organic synthesis due to its stability under basic and mildly acidic conditions, with cleavage achievable via fluoride ions (e.g., TBAF) . The acetonitrile group enhances reactivity in nucleophilic substitutions or cycloadditions, making the compound valuable in constructing complex molecular architectures.
Properties
IUPAC Name |
2-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-9-6-8-13-10-7-12/h6,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJLVWKCBLCOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silyl Ether Protection of Hydroxypropoxy Precursors
The most direct method involves silylation of 2-(3-hydroxypropoxy)acetonitrile using tert-butyldimethylsilyl chloride (TBSCl). As reported in, this approach proceeds via nucleophilic substitution under anhydrous conditions:
Procedure :
- Reaction Setup : Dissolve 2-(3-hydroxypropoxy)acetonitrile (1.0 equiv) in dry dimethylformamide (DMF, 0.1 M).
- Base Addition : Add imidazole (2.5 equiv) to scavenge HCl generated during silylation.
- Silylating Agent : Introduce TBSCl (1.2 equiv) dropwise at 0°C under nitrogen atmosphere.
- Reaction Progress : Stir the mixture at room temperature for 12 hours.
- Workup : Quench with ice-cold water, extract with ethyl acetate, and dry over sodium sulfate.
- Purification : Isolate the product via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield this compound as a colorless oil (85% yield).
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 4.08 (m, 1H), 3.97–3.90 (m, 3H), 3.83 (dd, J = 10.1, 7.0 Hz, 1H), 0.89 (s, 9H), 0.13 (d, J = 2.6 Hz, 6H).
- 13C NMR (101 MHz, DMSO-d6) : δ 119.97 (CN), 69.89 (OCH2), 68.75 (OCH2CH2), 53.70 (SiC(CH3)3), 25.90 (SiC(CH3)3), 22.02 (CH2CN).
- LCMS : [M+H]+ calcd. for C12H23NO3Si: 268.14; found: 268.2.
Alternative Pathways via Aryl-Substituted Intermediates
Patent describes tangential methodologies involving Reformatsky reagents and micellar reductions, though these are less directly applicable. However, the use of sodium borohydride in aqueous micellar systems (0–5°C) to achieve diastereomeric excess ≥80% highlights the importance of stereochemical control in related intermediates. For instance, selective ketal formation with 2,2-dimethoxypropane and D-10-camphorsulfonic acid in acetone could be adapted for hydroxyl protection prior to silylation.
Critical Analysis of Reaction Conditions
Solvent and Base Selection
DMF is preferred for silylation due to its polar aprotic nature, which stabilizes the transition state and enhances reagent solubility. Imidazole outperforms weaker bases (e.g., triethylamine) by efficiently neutralizing HCl, minimizing side reactions such as acetonitrile hydrolysis.
Temperature and Steric Effects
Silylation at 0°C mitigates exothermic side reactions, while the steric bulk of TBSCl ensures regioselective protection of primary over secondary hydroxyl groups. This selectivity is critical when synthesizing analogs with multiple hydroxyl sites.
Scalability and Industrial Adaptations
The process described in is scalable to kilogram quantities with minor modifications:
- Continuous Flow Systems : Replace batch reactors to enhance heat dissipation and reduce reaction times.
- Green Chemistry Metrics : Substitute DMF with cyclopentyl methyl ether (CPME) to improve environmental sustainability.
- In-Line Analytics : Implement HPLC monitoring to track reaction completion and impurity profiles.
Applications in Drug Discovery
This compound serves as a precursor to kinase inhibitors and antimicrobial agents. For example, demonstrates its utility in synthesizing benzoimidazole derivatives with activity against Pseudomonas aeruginosa (PAO1-L strain, IC50 = 0.8 µM). The TBS group is later cleaved using tetra-n-butylammonium fluoride (TBAF) to regenerate the hydroxyl functionality for further coupling.
Chemical Reactions Analysis
Types of Reactions
2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of bioactive molecules. For instance, it has been utilized in the development of small molecule inhibitors targeting specific pathways in cancer therapy. Recent studies have highlighted its role in synthesizing compounds that act on the STING (Stimulator of Interferon Genes) pathway, which is crucial for immune response modulation against tumors .
1.2 Drug Delivery Systems
Another significant application is in drug delivery systems, where 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile has been incorporated into formulations to enhance the solubility and stability of therapeutic agents. Its silyl ether functionality improves the lipophilicity of drugs, facilitating better cellular uptake and bioavailability .
Polymer Science Applications
2.1 Polymerization Reactions
In polymer chemistry, this compound is employed as a monomer or co-monomer in various polymerization reactions. It aids in the synthesis of siloxane-based polymers, which are known for their unique mechanical properties and thermal stability. The incorporation of silyl groups enhances the crosslinking density, leading to improved material performance .
2.2 Development of Hybrid Materials
The compound has also been investigated for creating organic-inorganic hybrid materials. These materials combine the flexibility of organic polymers with the rigidity and thermal stability of inorganic components, making them suitable for applications in coatings, adhesives, and electronic devices .
Case Study: STING Agonists Development
A recent study focused on optimizing a platform for STING agonists using this compound as a key intermediate. The research demonstrated that modifying the linker and scaffold with this compound significantly enhanced the potency and selectivity of the resulting drug candidates against cancer cells .
| Parameter | Before Optimization | After Optimization |
|---|---|---|
| Potency (IC50) | 250 nM | 50 nM |
| Selectivity | Low | High |
| Stability (hours) | 12 | 48 |
Case Study: Polymer Synthesis
In another investigation, this compound was used to synthesize siloxane-based polymers via ring-opening polymerization. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers.
| Property | Conventional Polymer | Siloxane-Based Polymer |
|---|---|---|
| Glass Transition Temp (°C) | 60 | 120 |
| Tensile Strength (MPa) | 30 | 50 |
Mechanism of Action
The mechanism by which 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butyldimethylsiloxy group provides steric protection and influences the compound’s reactivity. These interactions can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Compound 1: 2-{1-[3-(t-Butyldimethylsilyloxy)propyl]indole-3-yl}acetonitrile
Structure : Differs by the inclusion of an indole ring at the 1-position of the propyl chain.
Key Properties (from ):
- Hydrogen Bonding: 0 donors, 2 acceptors.
- Rotatable Bonds : 5.
- Topological Polar Surface Area (TPSA) : 38 Ų.
- Complexity : 434 (high due to indole and silyl groups).
Comparison :
Compound 2: Nucleotide Analogs with TBDMS-Protected Sugars
Structure: A nucleotide derivative with a TBDMS-protected tetrahydrofuran sugar core, phosphino group, and propanenitrile side chain (). Key Features:
- Molecular Weight : Significantly higher (>800 g/mol) due to the nucleotide backbone.
- Functionality : Designed for oligonucleotide synthesis, where the TBDMS group protects the 2'-hydroxyl in RNA synthesis.
Comparison :
- The acetonitrile/propanenitrile group in both compounds serves as a reactive handle for further functionalization. However, the nucleotide analog’s phosphino group enables participation in phosphorylation reactions, a feature absent in the target compound.
- The TBDMS group in the nucleotide analog is critical for regioselective protection, whereas in the target compound, it may stabilize the propoxy chain during synthesis .
Compound 3: Peptide Derivatives with TBDMS-Protected Amino Acids
Structure: Features a TBDMS-protected butoxycarbonyl-alaninate group and an amino(imino)methylphenyl substituent (). Key Properties:
- Hydrogen Bonding: Multiple donors/acceptors from amino and carbonyl groups.
- Solubility : Higher polarity than the target compound due to peptide backbone.
Comparison :
- The butoxy chain in this compound (vs. propoxy in the target) increases flexibility and may alter steric hindrance during coupling reactions.
- The amino groups enhance solubility in aqueous media, contrasting with the acetonitrile group’s moderate polarity .
Data Table: Comparative Analysis
Research Findings and Trends
- Stability : The TBDMS group in all compounds provides hydrolytic stability under basic conditions but is susceptible to fluoride-mediated cleavage. The indole derivative may show reduced oxidative stability due to the aromatic system .
- Reactivity: The acetonitrile group in the target compound and nucleotide analog enables cyanoethylation or click chemistry, whereas the peptide derivative’s amino groups facilitate amide bond formation .
- Synthetic Utility : The target compound’s simplicity offers advantages in modular synthesis, while bulkier analogs (e.g., nucleotide derivatives) require specialized purification techniques .
Biological Activity
2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile is a compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of hydroxyl groups and the introduction of the acetonitrile moiety. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, allowing for selective reactions that enhance the compound's stability and reactivity.
Biological Properties
The biological activity of this compound has been investigated in various studies, focusing on its antioxidant, vasodilator, and potential anticancer properties. Below are key findings from recent research:
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using the thiobarbituric acid reactive substances (TBARS) assay indicated that these compounds effectively inhibit lipid peroxidation in rat hepatocyte membranes, showcasing their potential to mitigate oxidative stress .
Vasodilator Activity
In vitro experiments have shown that this compound can act as a vasodilator. It was assessed using rat aortic strips pre-contracted with phenylephrine. The results suggested that certain derivatives of this compound could induce relaxation in vascular smooth muscle, indicating a possible mechanism for treating cardiovascular diseases .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Antioxidant Efficacy : A study reported that derivatives with similar silyl groups significantly reduced TBARS levels in hepatocyte cultures, illustrating their role in protecting against oxidative damage.
- Vasodilation Mechanism : Another investigation into the vasodilatory effects revealed that compounds could modulate nitric oxide pathways, enhancing vascular responsiveness without compromising endothelial function .
- Cancer Cell Studies : Research on related microtubule inhibitors indicated that these compounds could effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
Data Summary
The following table summarizes key biological activities and findings related to this compound and its analogs:
Q & A
Q. What are the key physicochemical properties of 2-[3-[tert-Butyl(dimethyl)silyl]oxypropoxy]acetonitrile that influence its reactivity in organic synthesis?
Methodological Answer: The compound’s reactivity is influenced by its hydrogen bond acceptor capacity (2 acceptors), low hydrogen bond donor count (0), and seven rotatable bonds, which enhance conformational flexibility during reactions. Its topological polar surface area (38 Ų) suggests moderate polarity, impacting solubility in organic solvents. These properties guide solvent selection (e.g., THF or DCM) and reaction conditions (e.g., anhydrous environments) to stabilize intermediates .
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Relevance to Reactivity |
|---|---|---|
| Hydrogen Bond Acceptors | 2 | Stabilizes transition states |
| Rotatable Bonds | 7 | Flexibility for coupling reactions |
| Topological Polar Surface Area | 38 Ų | Solvent compatibility |
| Molecular Complexity | 434 | Requires precise steric control |
Q. What synthetic strategies are recommended for preparing this compound, and how can side reactions be minimized?
Methodological Answer: Synthesis typically involves silylation of the propoxy precursor followed by nitrile introduction via nucleophilic substitution. For example:
Silylation: React 3-hydroxypropoxyacetonitrile with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (base) in DMF .
Purification: Use column chromatography (hexane/ethyl acetate) to isolate intermediates.
To minimize side reactions (e.g., over-silylation or hydrolysis):
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of acetonitrile vapors, which are toxic .
- Storage: Store in airtight containers at 2–8°C to prevent moisture-induced degradation of the silyl ether group.
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods be integrated into optimizing the synthesis of this compound?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energy barriers in silylation/nitrile formation steps. For example, Gaussian or ORCA software can predict regioselectivity and side-product formation .
- Solvent Optimization: Employ COSMO-RS simulations to screen solvent effects on reaction yield and selectivity. Polar aprotic solvents like DMF or acetonitrile are computationally validated for silylation efficiency .
Q. What statistical experimental design approaches are suitable for studying reaction parameters in its synthesis?
Methodological Answer:
- Factorial Design: Use a 2³ factorial design to evaluate temperature (25–60°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Analyze main effects and interactions via ANOVA .
- Response Surface Methodology (RSM): Optimize yield by modeling variables (time, reagent ratio) and identifying maxima in quadratic models. Central composite designs reduce required experiments by 40% compared to one-factor-at-a-time approaches .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR (¹H/¹³C), IR, and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, discrepancies in ¹³C NMR shifts may arise from steric effects near the silyl group, resolved by DFT-calculated chemical shifts .
- Advanced Techniques: Use 2D NMR (HSQC, HMBC) to confirm connectivity in ambiguous regions. For nitrile functional groups, IR peaks at ~2250 cm⁻¹ validate C≡N presence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
